molecular formula C7H9ClN2 B2487797 (1S)-1-(6-Chloro(3-pyridyl))ethylamine CAS No. 579515-26-7

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Cat. No. B2487797
M. Wt: 156.61
InChI Key: OZVNENIAEVSUDT-YFKPBYRVSA-N
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Patent
US05238949

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1C=[N:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.[CH2:20]([Li])CCC.CI>O1CCCC1>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([NH2:5])[CH3:20])=[CH:12][N:11]=1

Inputs

Step One
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Smiles
CC1=C(C=NCC=2C=CC(=NC2)Cl)C(=CC(=C1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The cooled solution was poured into water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 ml×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05238949

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1C=[N:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.[CH2:20]([Li])CCC.CI>O1CCCC1>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([NH2:5])[CH3:20])=[CH:12][N:11]=1

Inputs

Step One
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Smiles
CC1=C(C=NCC=2C=CC(=NC2)Cl)C(=CC(=C1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The cooled solution was poured into water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 ml×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.